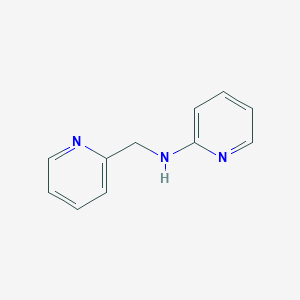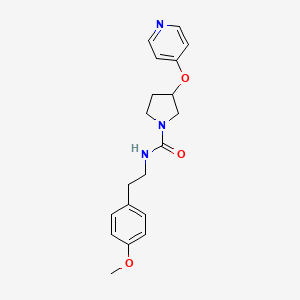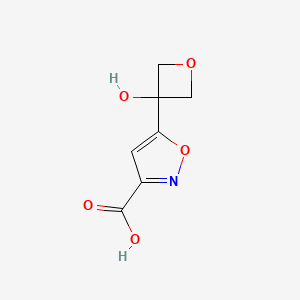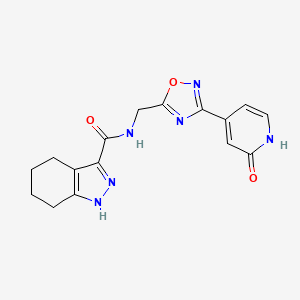
N-(Pyridin-2-ylmethyl)pyridin-2-amine
説明
Synthesis Analysis
The synthesis of “N-(Pyridin-2-ylmethyl)pyridin-2-amine” involves several steps. One method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . The isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 hours .Molecular Structure Analysis
The molecular structure of “this compound” has been determined by various analytical methods . It forms helical chains when self-assembled with AgX salts and flexible unsymmetrical bis (pyridyl) ligands.Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it forms helical chains when self-assembled with AgX salts and flexible unsymmetrical bis (pyridyl) ligands.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 185.22514 . Its melting point is 142-143 °C, and its predicted boiling point is 352.6±32.0 °C . The predicted density is 1.135±0.06 g/cm3, and the predicted pKa is 9.16±0.10 .科学的研究の応用
Helical Silver(I) Coordination Polymers
N-(Pyridin-2-ylmethyl)pyridin-2-amine has been used in constructing helical silver(I) coordination polymers, characterized by elemental analysis, IR, TG, PL, and X-ray diffraction. These polymers exhibit diverse cis-trans and trans-trans conformation, playing a crucial role in the construction of helical structures, and demonstrate varying solid-state luminescent emission intensities (Zhang et al., 2013).
Mercury Supramolecular Architectures
In another study, this compound was a key component in the formation of fifteen Hg(II) complexes. These complexes exhibit a variety of structural motifs mediated by mercury-halide clusters, ligand conformations, and non-covalent interactions, as analyzed through elemental analysis, IR, TG, PL, XPS, powder, and single-crystal X-ray diffraction (Ye et al., 2016).
Copper-Catalyzed Amination
This compound has been identified as an efficient ligand for copper-catalyzed amination of aryl halides at room temperature. This method showcases high functional group tolerance and has been applied to various amines and amino acids (Wang et al., 2015).
Manganese(II) Complexes
The compound has been used to synthesize manganese(II) complexes. These complexes, characterized by X-ray studies and magnetic susceptibility measurements, showed that Mn(II) ions interact antiferromagnetically or ferromagnetically, depending on the structure of the complex (Wu et al., 2004).
Dynamic Tautomerism and Divalent N(I) Character
A study on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, closely related to this compound, revealed dynamic tautomerism and divalent N(I) character. Quantum chemical analysis showed competitive isomeric structures and electron distribution details (Bhatia et al., 2013).
Crystal Structure in Coordination Polymers
The crystal structure of this compound has been determined in various silver(I) coordination polymers. These studies provide insights into the molecular arrangements and interactions within these polymers (Moon et al., 2014).
Chemosensor for Cu2+
This compound derivatives have been developed as chemosensors for Cu2+ ions. These chemosensors are highly selective and sensitive, demonstrating significant colorimetric and fluorescent changes upon Cu2+ binding. They have been successfully applied in detecting Cu2+ in HepG2 cells (Zheng et al., 2016).
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOTAVQNGSFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)
![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)




![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)
